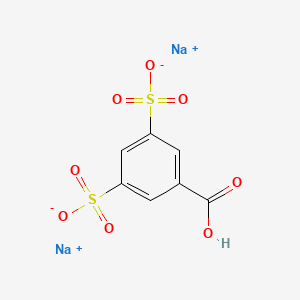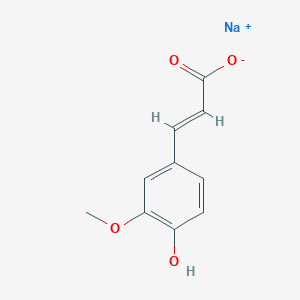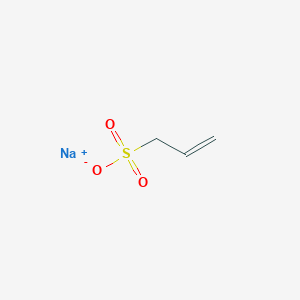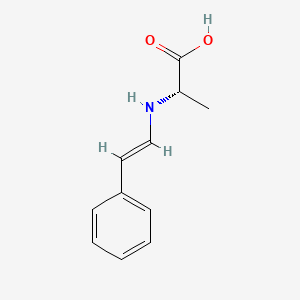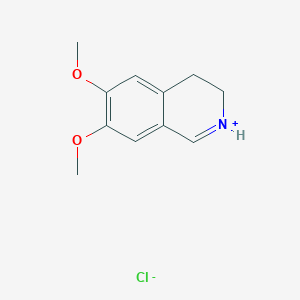
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of isoquinoline, characterized by the presence of two methoxy groups at positions 6 and 7, and a hydrochloride salt form. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline derivatives . This method typically involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to form the desired product.
Another method involves the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the tetrahydroisoquinoline core . This reaction is known for its diastereoselectivity and efficiency in producing optically active compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Pomeranz–Fritsch–Bobbitt cyclization is favored for its simplicity and high yield, while the Petasis reaction is preferred for producing enantiomerically pure compounds.
化学反应分析
Types of Reactions
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives, depending on the nature of the substituent.
科学研究应用
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of Tetrabenazine, a drug used to treat hyperkinetic movement disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride involves its interaction with various molecular targets. In medicinal chemistry, its derivatives are known to inhibit enzymes such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, thereby exerting therapeutic effects.
相似化合物的比较
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: A fully saturated derivative with similar biological activities.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: A methylated derivative with distinct pharmacological properties.
Tetrabenazine: A related compound used in the treatment of movement disorders.
The uniqueness of this compound lies in its specific substitution pattern and its ability to serve as a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVEYYRJHMTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=[NH+]CCC2=C1)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20232-39-7 |
Source


|
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20232-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020232397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
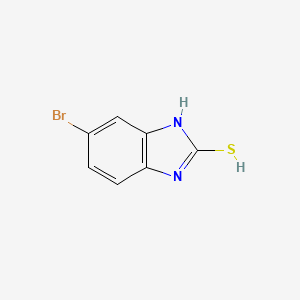
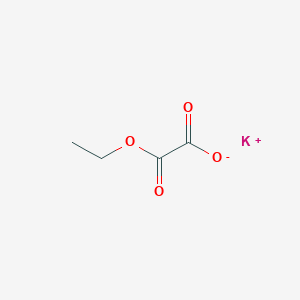
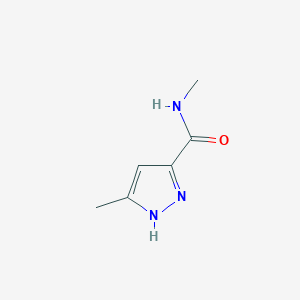
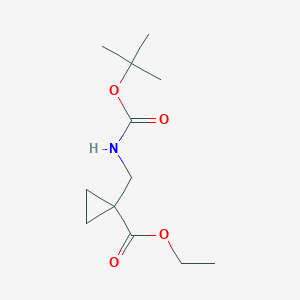
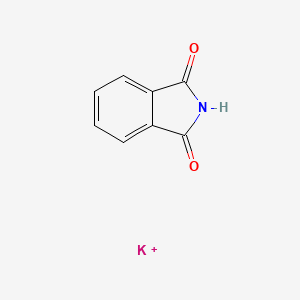
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B7805157.png)
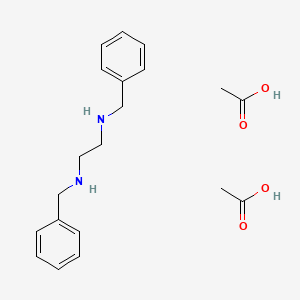
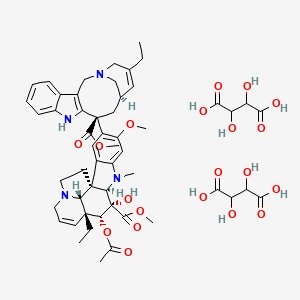
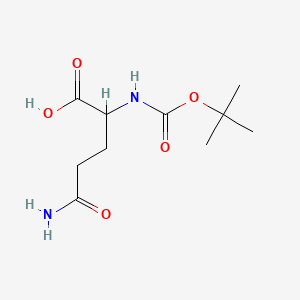
![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)
